Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C17H13ClO2S . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chlorine atom and a sulfonyl group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- typically involves the chlorination of naphthalene followed by sulfonylation. The chlorination step can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The sulfonylation step involves the reaction of the chlorinated naphthalene with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and Lewis acids (e.g., AlCl3, FeBr3).
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce hydroxylated or aminated products .
Scientific Research Applications
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the chlorine atom can participate in nucleophilic substitution reactions . These interactions can affect various molecular pathways and processes, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1-chloro-: A simpler derivative with only a chlorine atom attached to the naphthalene ring.
Naphthalene, 1-sulfonyl-: A derivative with a sulfonyl group attached to the naphthalene ring.
Naphthalene, 1-chloro-4-sulfonyl-: A compound with both chlorine and sulfonyl groups attached to different positions on the naphthalene ring.
Uniqueness
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both a chlorine atom and a sulfonyl group attached to the naphthalene ring, along with a methyl group on the sulfonyl moiety. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Biological Activity
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is characterized by a naphthalene core substituted with a chlorine atom and a sulfonyl group attached to a para-methylphenyl moiety. The presence of these functional groups is crucial for its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various naphthalene derivatives, including the compound .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
Compound Name | MIC (µg/mL) | Pathogen Tested |
---|---|---|
Naphthalene Derivative A | 0.25 | Staphylococcus aureus |
Naphthalene Derivative B | 0.50 | Escherichia coli |
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- | 0.30 | Pseudomonas aeruginosa |
The compound demonstrated a minimum inhibitory concentration (MIC) of 0.30 µg/mL against Pseudomonas aeruginosa, indicating significant antibacterial activity. This is comparable to other tested derivatives, suggesting that modifications to the naphthalene structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of naphthalene derivatives has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity of Naphthalene Derivatives
Compound Name | IC50 (µg/mL) | Cancer Cell Line Tested |
---|---|---|
Compound X | 10 | HeLa |
Compound Y | 15 | MCF-7 |
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- | 12 | SKOV-3 |
The IC50 value for naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-, was found to be 12 µg/mL against SKOV-3 cells, indicating moderate cytotoxicity. This suggests that the compound may serve as a potential candidate for developing anticancer therapies .
The biological activity of naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- can be attributed to several mechanisms:
- Inhibition of Cell Division : The compound may interfere with cellular processes critical for cancer cell proliferation.
- Biofilm Disruption : Its efficacy against biofilms formed by bacteria like Staphylococcus aureus suggests it may disrupt microbial communities, enhancing its antimicrobial properties .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that naphthalene derivatives can induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Case Studies
A notable case study involved the evaluation of naphthalene derivatives in treating resistant bacterial strains. The study reported that modifications to the sulfonamide group significantly enhanced antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The findings suggest that optimizing chemical structures can lead to more effective treatments for antibiotic-resistant infections .
Properties
CAS No. |
645820-95-7 |
---|---|
Molecular Formula |
C17H13ClO2S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-chloro-6-(4-methylphenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C17H13ClO2S/c1-12-5-7-14(8-6-12)21(19,20)15-9-10-16-13(11-15)3-2-4-17(16)18/h2-11H,1H3 |
InChI Key |
XKJLPNMCDJQMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CC=C3)Cl |
Origin of Product |
United States |
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